molecular formula C17H13F2NO3S B2521891 3,4-difluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide CAS No. 2034260-52-9

3,4-difluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide

Cat. No.: B2521891
CAS No.: 2034260-52-9
M. Wt: 349.35
InChI Key: VCNBDEPWNABVDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Difluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide is a synthetic organic compound characterized by the presence of fluorine atoms, a furan ring, a thiophene ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide typically involves multiple steps:

  • Formation of the Benzamide Core: : The initial step involves the synthesis of the benzamide core. This can be achieved by reacting 3,4-difluorobenzoic acid with an appropriate amine under dehydrating conditions to form the benzamide linkage.

  • Introduction of the Hydroxyethyl Group: : The next step involves the introduction of the hydroxyethyl group. This can be done through a nucleophilic substitution reaction where the benzamide is reacted with an epoxide or a halohydrin in the presence of a base.

  • Attachment of the Furan and Thiophene Rings: : The final step involves the attachment of the furan and thiophene rings. This can be achieved through a series of coupling reactions, such as Suzuki or Stille coupling, using appropriate boronic acids or stannanes.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of ketones or aldehydes.

  • Reduction: : Reduction reactions can target the carbonyl group in the benzamide, potentially converting it to an amine.

  • Substitution: : The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, 3,4-difluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The presence of fluorine atoms often enhances the metabolic stability and bioavailability of drug candidates, making this compound a promising lead for further pharmacological studies.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The hydroxyethyl group could form hydrogen bonds with target proteins, while the aromatic rings could engage in π-π interactions, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    3,4-Difluoro-N-(2-hydroxyethyl)benzamide: Lacks the furan and thiophene rings, making it less complex.

    N-(2-(Furan-2-yl)-2-hydroxyethyl)benzamide: Does not contain fluorine atoms, potentially affecting its metabolic stability.

    3,4-Difluoro-N-(2-(thiophen-3-yl)-2-hydroxyethyl)benzamide: Similar but lacks the furan ring, which might influence its reactivity and binding properties.

Uniqueness

The combination of fluorine atoms, furan, and thiophene rings in 3,4-difluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide makes it unique. This structural complexity can lead to distinct chemical and biological properties, setting it apart from simpler analogs.

Properties

IUPAC Name

3,4-difluoro-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2NO3S/c18-13-4-3-11(8-14(13)19)16(21)20-10-17(22,12-5-7-24-9-12)15-2-1-6-23-15/h1-9,22H,10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCNBDEPWNABVDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)C2=CC(=C(C=C2)F)F)(C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.